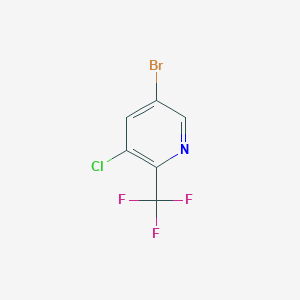
ethyl 5-formyl-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-formyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C7H8N2O3 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as this compound, is an important area of organic chemistry . A common method involves the use of FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the addition of a compound to the double bond of another compound, followed by an intramolecular cyclization . This process can yield products in up to 97% yield with reaction times of 2-4 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8N2O3/c1-2-12-7(11)5-3-9-10-6(5)8-4-11/h3-4H,2H2,1H3,(H2,8,9,10,11) . This indicates that the molecule contains a five-membered ring with two adjacent nitrogen atoms, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .Chemical Reactions Analysis
Pyrazole derivatives, including this compound, can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . They are versatile synthetic intermediates used in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .Physical And Chemical Properties Analysis
This compound has a molecular weight of 182.18 . It is a liquid at room temperature with a melting point of 39-41°C .科学的研究の応用
Synthesis of Condensed Pyrazoles
Ethyl 5-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in Sonogashira-type cross-coupling reactions, leading to the formation of condensed pyrazoles like pyrano[4,3-c]pyrazol-4(1H)-ones, which have potential applications in materials science and pharmaceuticals (Arbačiauskienė et al., 2011).
Creation of Novel Heterocyclic Assemblies
The compound has been involved in the synthesis of 5-(pyrazol-1-yl)-1,2,3-thiadiazoles, which serve as substrates for further modification and biological activity studies. This indicates its potential in the development of new bioactive materials (Vysokova et al., 2017).
Formation of N-fused Heterocycles
Ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products have been synthesized through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, which are significant in the synthesis of N-fused heterocycles (Ghaedi et al., 2015).
Photochromism Studies
Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate demonstrated photochromic behavior in solid state upon light irradiation, suggesting applications in photoresponsive materials (Yokoyama et al., 2004).
Synthesis of Fluorophores
The compound has been involved in the synthesis of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives, displaying strong fluorescence in solutions, indicating its use in the development of new fluorescent materials (Yan et al., 2018).
Preparation of Analgesic and Anti-inflammatory Agents
Derivatives of ethyl 5-formyl-1H-pyrazole-4-carboxylate have been synthesized for potential use as analgesic and anti-inflammatory agents, showcasing its versatility in medicinal chemistry applications (Gokulan et al., 2012).
Safety and Hazards
Ethyl 5-formyl-1H-pyrazole-4-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
Pyrazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
These can include pathways related to inflammation, cancer, and microbial infections .
Result of Action
Pyrazole derivatives have been associated with a variety of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how ethyl 5-formyl-1H-pyrazole-4-carboxylate interacts with its targets and exerts its effects
生化学分析
Cellular Effects
It is known that pyrazoles can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5-formyl-1H-pyrazole-4-carboxylate involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with hydrazine hydrate to form ethyl 3-hydrazinyl-3-oxopropanoate. This intermediate is then reacted with formic acid to form ethyl 5-formyl-1H-pyrazole-4-carboxylate.", "Starting Materials": [ "Ethyl 4,4,4-trifluoroacetoacetate", "Hydrazine hydrate", "Formic acid" ], "Reaction": [ "Step 1: Ethyl 4,4,4-trifluoroacetoacetate is reacted with hydrazine hydrate in ethanol at reflux temperature to form ethyl 3-hydrazinyl-3-oxopropanoate.", "Step 2: Ethyl 3-hydrazinyl-3-oxopropanoate is then reacted with formic acid in ethanol at reflux temperature to form ethyl 5-formyl-1H-pyrazole-4-carboxylate.", "Step 3: The product is isolated by filtration and recrystallization from ethanol." ] } | |
| 56563-30-5 | |
分子式 |
C7H8N2O3 |
分子量 |
168.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



